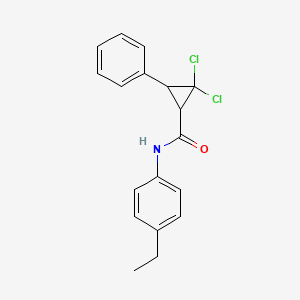![molecular formula C21H24N2O3 B4018017 N-cyclohexyl-2-[(phenoxyacetyl)amino]benzamide](/img/structure/B4018017.png)
N-cyclohexyl-2-[(phenoxyacetyl)amino]benzamide
Description
Synthesis Analysis
The synthesis of related benzamide derivatives often involves cascade reactions or base-catalyzed processes. For instance, a TEMPO-dependent synthesis involving the one-pot cascade reactions of allenic ketones with amines and enones has been shown to efficiently construct six-membered carbocycles, introducing valuable amino and carbonyl groups (Feng et al., 2018). Another approach uses sodium hydride for base-catalyzed N-benzoylation of 3-amino-2-cyclohexenones, achieving high yields of substituted vinylic benzamides (Anderson et al., 2004).
Molecular Structure Analysis
Molecular structure analyses of benzamide derivatives reveal insights into their chemical behavior and interactions. The crystal structures of some compounds are stabilized by various intermolecular contacts, such as N—H⋯O, O—H⋯O, and C—H⋯π interactions, indicating the importance of these interactions in determining the compounds' physical and chemical properties (Ghichi et al., 2018).
Chemical Reactions and Properties
Benzamide derivatives undergo diverse chemical reactions, contributing to their rich chemical properties. Cyclodehydration of N-(aminoalkyl)benzamides, for example, can produce cyclic amidines under mild conditions, illustrating the compounds' reactivity and potential for synthesizing novel structures (Loughlin et al., 2013).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility and film-forming ability, are often influenced by their molecular structure. Polyamides based on cyclohexane structures, for instance, display good solubility in polar organic solvents and can form transparent, flexible, and tough films, indicating their potential for various applications (Yang et al., 1999).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity towards different functional groups and stability under various conditions, are crucial for their application in synthetic chemistry. The bisannulation of benzamides and cyclohexadienone-tethered allenes via C-H activation and relay ene reaction, for instance, showcases the compounds' capability to form complex structures with high yields and diastereoselectivities (Kong et al., 2018).
properties
IUPAC Name |
N-cyclohexyl-2-[(2-phenoxyacetyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-20(15-26-17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)21(25)22-16-9-3-1-4-10-16/h2,5-8,11-14,16H,1,3-4,9-10,15H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKWFNZYSLISEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[(phenoxyacetyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4017940.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B4017946.png)
![2-{[2-(benzylthio)propanoyl]amino}-N-cyclohexylbenzamide](/img/structure/B4017951.png)
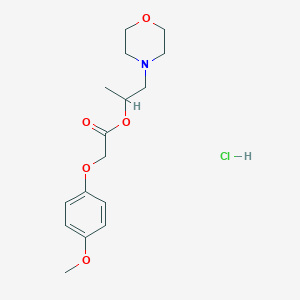
![N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4017969.png)
![1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-ethylpiperidine](/img/structure/B4017977.png)

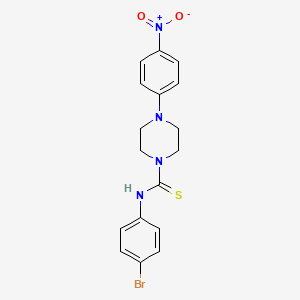
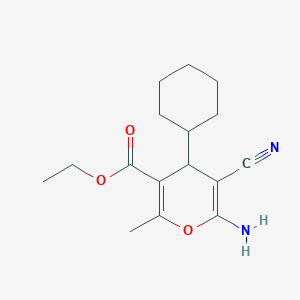
![5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methylphenyl)-2-(1-piperidinyl)benzamide](/img/structure/B4017993.png)
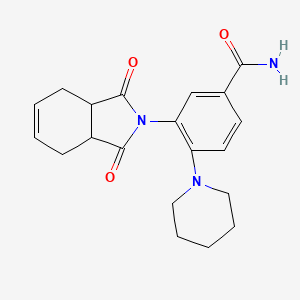
![9-tert-butyl-2-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4018012.png)

